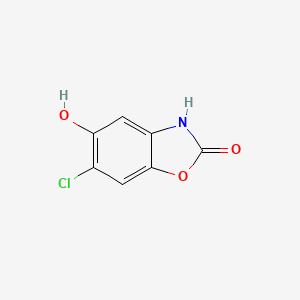

6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one

Description

Overview of the Benzoxazolone Heterocyclic System in Chemical Sciences

The benzoxazolone nucleus is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to an oxazolone (B7731731) ring. nih.gov This aromatic structure is relatively stable, yet it possesses reactive sites that allow for various chemical modifications and functionalization. wikipedia.org The physicochemical properties of the benzoxazolone scaffold, such as its weakly acidic nature and the presence of both lipophilic and hydrophilic fragments, make it an ideal framework for drug design. nih.gov The ability to modify both the benzene and oxazolone rings provides a wide range of possibilities for creating diverse derivatives. nih.gov

The synthesis of the benzoxazolone core and its derivatives has been an area of active research. For instance, 6-chlorobenzoxazol-2-one can be synthesized through the chlorination of benzoxazol-2-one using chlorine gas in a protic organic solvent like methanol (B129727) or ethanol (B145695) at low temperatures (-20 to -5 °C) to achieve high purity and yield. google.com Another approach involves the reaction of 2-amino-4-chlorophenol (B47367) with urea (B33335) in dimethylformamide. nih.govscienceopen.com These synthetic methodologies are crucial for accessing a variety of substituted benzoxazolones for further investigation.

Academic Significance of Substituted Benzoxazolone Derivatives in Medicinal Chemistry

Substituted benzoxazolone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their broad and potent biological activities. nih.gov This class of compounds has been extensively studied, revealing a wide spectrum of pharmacological effects. The benzoxazolone framework is a key component in the development of pharmaceuticals with diverse applications, including anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govresearchgate.net

The versatility of the benzoxazolone core allows it to interact with various biological targets. nih.gov Researchers have developed benzoxazolone derivatives that act as inhibitors for enzymes like soluble epoxide hydrolase (sEH), which is involved in inflammatory processes. nih.gov Furthermore, these compounds have shown potential as antimicrobial agents against a range of bacteria and fungi. nih.govscienceopen.commdpi.comnih.gov The structure-activity relationship (SAR) studies of these derivatives are crucial for identifying "hit" compounds and optimizing them into "lead" candidates for drug development. nih.gov

Specific Research Focus: 6-Chloro-5-hydroxy-3H-1,3-benzoxazol-2-one as a Representative Structure

Within the broad class of benzoxazolones, this compound serves as a noteworthy example for academic investigation. Its chemical structure features a chlorine atom at the 6-position and a hydroxyl group at the 5-position of the benzene ring, which are expected to influence its biological activity. ontosight.ai

Research into this specific compound has explored its potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The presence of the chloro and hydroxyl substituents on the benzoxazolone core provides a unique electronic and steric profile that can be further explored for the rational design of new therapeutic agents. Studies on derivatives of similar chlorinated benzoxazolones have demonstrated significant biological activities, highlighting the importance of the halogen substituent. For example, piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives have been synthesized and shown to possess anti-inflammatory and analgesic properties. researchgate.net The investigation of this compound and its analogs contributes to a deeper understanding of the SAR of the benzoxazolone class and its potential in medicinal chemistry.

Below is a table summarizing key research findings related to substituted benzoxazolone derivatives.

| Compound Class | Biological Activity Investigated | Key Findings | Reference |

| 4-Substituted benzoxazolone derivatives | Soluble epoxide hydrolase (sEH) inhibition, Anti-inflammatory | Compounds 3g and 4j showed potent sEH inhibitory activity. Compounds 3d, 3f, and 3g exhibited strong in vivo anti-inflammatory effects. | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Antibacterial, Antifungal | Compounds P4A and P4B demonstrated good antibacterial and antifungal activity. Compound P2B showed good antifungal activity against Candida albicans. | nih.govnih.gov |

| Piperazine (B1678402) substituted 5-chloro-2(3H)-benzoxazolone derivatives | Anti-inflammatory, Analgesic | Compound 1 showed the most prolonged anti-inflammatory activity. Compound 3 was most active in the hot-plate test for analgesia. | researchgate.net |

| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Investigated for potential inhibitory effects against microorganisms, anti-inflammatory properties, and cytotoxic effects against cancer cell lines. | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-6-4(2-5(3)10)9-7(11)12-6/h1-2,10H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGQSHSQQQMZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)Cl)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237028 | |

| Record name | 3H-1,3-Benzoxazol-2-one, 6-chloro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88412-29-7 | |

| Record name | 3H-1,3-Benzoxazol-2-one, 6-chloro-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088412297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,3-Benzoxazol-2-one, 6-chloro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 6 Chloro 5 Hydroxy 3h 1,3 Benzoxazol 2 One and Its Analogues

Electrophilic Aromatic Substitution Reactions on the Benzoxazolone Ring

The benzene (B151609) portion of the 6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one ring is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome being determined by the cumulative directing effects of the existing substituents. The substituents on the ring are the hydroxyl group at C-5, the chlorine atom at C-6, and the fused carbamate (B1207046) ring system (at C-4 and C-7a).

The directing effects are as follows:

5-hydroxyl group (-OH): This is a strongly activating, ortho, para-directing group. It powerfully increases the electron density of the ring, particularly at positions C-4 and C-7.

6-chloro group (-Cl): This is a deactivating, ortho, para-directing group due to the competing inductive electron withdrawal and resonance electron donation. It directs incoming electrophiles towards positions C-5 and C-7.

The combined influence of these groups makes the aromatic ring of this compound highly activated towards EAS, with the potent activating effect of the hydroxyl group being dominant. The primary sites for electrophilic attack are the C-4 and C-7 positions, which are ortho and para to the hydroxyl group, respectively. Of these, the C-7 position is generally favored for substitution due to reduced steric hindrance compared to the C-4 position, which is situated between the hydroxyl group and the bulk of the heterocyclic ring. Reactions such as nitration or halogenation are therefore predicted to yield predominantly 7-substituted products. For instance, nitration of similar phenolic compounds under mild conditions has been shown to be highly regioselective. clockss.org

N-Substitution Reactions at the 3-Position of Benzoxazolone Derivatives

The nitrogen atom at the 3-position of the benzoxazolone ring possesses a weakly acidic proton. This proton can be readily removed by a base, generating a nucleophilic anion that can react with various electrophiles. This makes N-substitution a common and versatile strategy for derivatizing the benzoxazolone scaffold. nih.gov

N-alkylation and N-acylation are fundamental reactions for modifying the benzoxazolone core. These reactions typically proceed by treating the parent benzoxazolone with an alkyl or acyl halide in the presence of a base. The base deprotonates the N-H group, and the resulting anion subsequently displaces the halide from the electrophile. Common bases used for this purpose include potassium carbonate, sodium hydride, and triethylamine, with solvents like acetonitrile (B52724) or dimethylformamide (DMF). scienceopen.comnih.gov For example, 5-chlorobenzoxazolone can be effectively N-benzylated by refluxing with benzyl (B1604629) chloride in acetonitrile. scienceopen.comnih.gov

| Starting Material | Reagent | Base/Solvent | Product | Reference |

| 5-Chloro-1,3-benzoxazol-2(3H)-one | Benzyl chloride | Acetonitrile | 3-Benzyl-5-chloro-1,3-benzoxazol-2(3H)-one | scienceopen.comnih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one | 2,4-Dichlorobenzyl chloride | Acetonitrile | 5-Chloro-3-(2,4-dichlorobenzyl)-1,3-benzoxazol-2(3H)-one | scienceopen.com |

| Benzoxazolone | Allyl bromide | K₂CO₃ / Acetonitrile | 3-Allyl-1,3-benzoxazol-2(3H)-one |

The Mannich reaction is a powerful method for introducing aminomethyl groups onto the nitrogen atom of the benzoxazolone ring. This one-pot reaction involves the condensation of the benzoxazolone, formaldehyde (B43269), and a primary or secondary amine. The reaction proceeds via the formation of an electrophilic Eschenmoser-type salt or a related iminium ion from formaldehyde and the amine, which is then attacked by the nucleophilic benzoxazolone nitrogen. This reaction is highly efficient and provides access to a wide array of N-substituted derivatives with diverse biological activities. nih.gov A variety of cyclic and acyclic secondary amines have been successfully employed in the Mannich reaction with benzoxazolone substrates. nih.govnih.gov

| Benzoxazolone Substrate | Amine | Product | Reference |

| 6-Acyl-2(3H)-benzoxazolone | 3,5-Dimethylpiperidine | 6-Acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolone | nih.gov |

| 6-Acetyl-2(3H)-benzoxazolone | Morpholine | 6-Acetyl-3-(morpholinomethyl)-2(3H)-benzoxazolone | |

| 6-Chalconyl-2(3H)-benzoxazolone | 4-Methylpiperazine | 3-((4-Methylpiperazin-1-yl)methyl)-6-chalconyl-2(3H)-benzoxazolone | nih.gov |

| 6-Chalconyl-2(3H)-benzoxazolone | Thiomorpholine | 3-((Thiomorpholino)methyl)-6-chalconyl-2(3H)-benzoxazolone | nih.gov |

Modifications of the Chlorine and Hydroxyl Functional Groups on the Benzoxazolone Scaffold

Beyond reactions on the heterocyclic core, the chlorine and hydroxyl substituents on the benzene ring offer additional sites for chemical modification.

The phenolic hydroxyl group at C-5 is a versatile functional handle. It can undergo O-alkylation through reactions like the Williamson ether synthesis, where deprotonation with a base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl halide yields the corresponding ether. Similarly, O-acylation can be achieved by reacting the phenol (B47542) with acid chlorides or anhydrides under basic conditions (e.g., Schotten-Baumann reaction) to form esters. These reactions allow for the introduction of a wide range of functionalities, modulating the compound's lipophilicity and steric profile.

In contrast, the chlorine atom at C-6 is generally unreactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this compound, the ring is not sufficiently electron-deficient to facilitate this reaction pathway under standard conditions. The presence of the electron-donating hydroxyl group at the ortho position further disfavors the reaction. Consequently, displacement of the chlorine atom by nucleophiles is challenging and requires specialized catalytic methods or the introduction of additional activating groups. researchgate.net

Ring Transformations and Chemical Scaffolding Derivatization Studies

The benzoxazolone ring system, while generally stable, can undergo ring-opening and ring-transformation reactions under specific conditions, providing a route to novel heterocyclic scaffolds. The cyclic carbamate (or lactam) moiety is susceptible to cleavage by strong nucleophiles.

For example, treatment with potent nucleophiles like hydrazine (B178648) or primary amines can lead to the opening of the oxazolone (B7731731) ring. researchgate.netresearchgate.net This reaction typically involves nucleophilic attack at the C-2 carbonyl carbon, followed by cleavage of the C-O bond. The resulting intermediate, an N-substituted 2-aminophenol (B121084) derivative, can then be used as a precursor for the synthesis of other heterocyclic systems. semanticscholar.org

Analogous transformations have been reported for related benzoxazinone (B8607429) systems. Reaction of a benzoxazinone with hydrazine hydrate (B1144303) can effect an α-pyrone ring opening followed by a ring-closing (RORC) sequence to afford quinazolinone or pyrazolone (B3327878) derivatives. researchgate.netsemanticscholar.org Similarly, reacting this compound with binucleophiles like hydrazine could lead to cleavage of the carbamate and subsequent condensation to form novel fused heterocyclic structures. These ring transformation strategies represent an advanced method for scaffold derivatization, significantly expanding the chemical space accessible from the benzoxazolone core.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 6 Chloro 5 Hydroxy 3h 1,3 Benzoxazol 2 One Derivatives

Antimicrobial Activity Evaluation

Benzoxazolone derivatives are recognized for their role as natural defense compounds in plants against bacteria and fungi. nih.gov Research into synthetic derivatives, particularly those with halogen substitutions, has demonstrated a broad range of antimicrobial activities. nih.govscienceopen.com The core structure of 1,3-benzoxazol-2(3H)-one is a key pharmacophore that has been modified to enhance these biological effects. researchgate.net

Antibacterial Efficacy and Mechanistic Insights

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govscienceopen.com Studies indicate that certain substituted benzoxazolinones exhibit good activity against Staphylococcus aureus and Escherichia coli. nih.govnih.gov The introduction of substituents such as p-aminobenzoic acid and sulphanilamide to the benzoxazolinone structure has been reported to increase its potency as an antimicrobial agent. nih.govscienceopen.comnih.gov

The antibacterial potential is not limited to a single class of derivatives. A broad range of benzoxazole (B165842) analogues have been synthesized and tested, showing moderate to good antimicrobial activity against various bacterial strains, including Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. nih.gov The mechanism of action is thought to be related to the specific structural features of the benzoxazole ring system, which can be tailored to improve efficacy. nih.gov While the precise mechanisms are still under investigation, the activity is attributed to the core heterocyclic structure and the nature of its substituents. researchgate.netnih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC in µM) | Reference |

|---|---|---|---|

| Compound 10 | B. subtilis | 1.14 x 10⁻³ | nih.gov |

| Compound 24 | E. coli | 1.40 x 10⁻³ | nih.gov |

| Compound 13 | P. aeruginosa | 2.57 x 10⁻³ | nih.gov |

| Compounds 19 and 20 | S. typhi | 2.40 x 10⁻³ | nih.gov |

| Compound 16 | K. pneumoniae | 1.22 x 10⁻³ | nih.gov |

Antifungal Properties and Proposed Mechanisms

The antifungal potential of benzoxazolone derivatives is also well-documented. nih.gov Specifically, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have demonstrated significant antifungal activity. nih.govscienceopen.com For instance, one derivative showed good activity against Candida albicans, with efficacy reported to be half that of the standard antifungal drug, Miconazole. nih.govnih.gov

The proposed mechanism for this antifungal action is often linked to the presence of halogenated rings in the molecular structure. nih.gov The substitution at the 5-chloro position on the azole ring is believed to enhance antifungal activity. nih.govscienceopen.comnih.gov This is supported by the fact that similar structural motifs are found in established antifungal agents like miconazole. scienceopen.comnih.gov The ability of these compounds to act as defense agents in plants suggests a robust mechanism for inhibiting fungal growth. nih.gov

Anticancer and Cytotoxic Potentials in Cell Culture Models

The benzoxazole scaffold is a prominent feature in a variety of compounds investigated for anticancer properties. ontosight.ai Derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, indicating their potential as anti-neoplastic agents. nih.gov

Modulation of Cell Viability and Proliferation in Neoplastic Cells

In vitro studies have confirmed that benzoxazole derivatives can inhibit the growth of cancer cells. nih.gov The anti-proliferative activities of newly synthesized 2-substituted benzoxazole derivatives have been evaluated against cell lines such as MCF-7 (breast cancer), with some compounds showing high efficacy. nih.gov The cytotoxic properties of certain N-substituted 1,3-benzoxazol-2(3H)-one derivatives were tested on K562 (leukemia) and HeLa (cervical cancer) cells. researchgate.net Similarly, Schiff bases of 6-hydroxy-benzo[d] ontosight.airesearchgate.netoxathiol-2-one, a related structure, exhibited promising cytotoxicity against gastric (ACP-03) and melanoma (SKMEL-19) cancer cells, with some IC50 values below 5 μM. nih.gov

Induction of Apoptosis and DNA Fragmentation Pathways

A key mechanism behind the anticancer activity of benzoxazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov Studies on breast cancer cells treated with specific benzoxazole derivatives showed a significant over-expression of caspase-9, a key enzyme in the apoptotic cascade. nih.gov This treatment also led to pre-G1 apoptosis and cell cycle arrest at the G2/M phase. nih.gov

Further investigations into other benzoxazole derivatives revealed an ability to arrest the cell cycle in the Pre-G1 phase and induce apoptosis in HepG2 liver cancer cells. tandfonline.com This was accompanied by a notable 4.8-fold increase in the level of caspase-3, another critical executioner caspase in the apoptosis pathway. tandfonline.com Targeting the anti-apoptotic protein Bcl-2 is another strategy; certain benzoxazole-based compounds were found to inhibit Bcl-2 and increase levels of caspase-3 and the pro-apoptotic protein Bax, further confirming their role in promoting cancer cell death. nih.gov

Activity against Specific Human Cancer Cell Lines (e.g., Breast Cancer, Leukemia)

The cytotoxic effects of benzoxazole derivatives have been demonstrated across a panel of specific human cancer cell lines.

Breast Cancer: Numerous studies have focused on breast cancer. New 2-substituted benzoxazole derivatives have shown potent cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Another study synthesized a series of benzothiazoles and benzoxazoles that revealed potent antitumor activity against these same cell lines, with some N-methyl piperazinyl substituted derivatives showing IC50 values in the nanomolar range (8 to 17 nM). bsu.edu.eg

Leukemia: The anti-leukemic potential has also been explored. Selected compounds were tested for their cytotoxic properties in K562 leukemia cells. researchgate.net Furthermore, 1,2,3-triazole derivatives attached to a 1,2-benzisoxazole (B1199462) heterocycle demonstrated a significant antiproliferative effect against human acute myeloid leukemia (AML) cells, including MV4-11, MOLM13, and MOLM14 cell lines, with one compound showing an IC50 of 2 μM against MV4-11 cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| N-methyl piperazinyl substituted benzoxazole | MCF-7, MDA-MB-231 (Breast) | IC50: 8-17 nM | bsu.edu.eg |

| 1,2,3-Triazole-benzisoxazole hybrid (PTB) | MV4-11 (Leukemia) | IC50: 2 µM | nih.gov |

| 6-hydroxy-benzo[d] ontosight.airesearchgate.netoxathiol-2-one Schiff bases | ACP-03 (Gastric), SKMEL-19 (Melanoma) | IC50 < 5 µM | nih.gov |

| 2-Substituted benzoxazole derivatives | HCT116 (Colorectal) | Good activity | nih.gov |

| Benzoxazole derivative (Compound 14b) | HepG2 (Liver) | Induced apoptosis (16.52%) and increased caspase-3 levels (4.8-fold) | tandfonline.com |

Enzyme Inhibition Profiles and Target Engagement Studies

Derivatives of the 6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one scaffold have been the subject of various enzymatic inhibition studies. These investigations have revealed a broad spectrum of activity against several key enzymes implicated in a range of physiological and pathological processes.

Recent research has identified benzoxazolone-5-urea derivatives as potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibition of sEH is a therapeutic strategy for various inflammatory conditions, as well as metabolic, renal, and cardiovascular diseases. nih.govresearchgate.net

A study focused on novel benzoxazolone-5-urea analogues demonstrated significant sEH inhibitory properties. The structure-activity relationship (SAR) results indicated that aryl or benzyl (B1604629) fragments attached to the benzoxazolone-urea core are crucial for potent sEH inhibition. Several compounds in this series exhibited IC₅₀ values in the nanomolar range, with the most potent analogue showing an IC₅₀ of 0.39 nM. researchgate.net Molecular docking and dynamics simulations with this potent analogue provided insights into its binding interactions within the sEH active site. researchgate.net

Table 1: sEH Inhibitory Activity of Benzoxazolone-5-Urea Derivatives

| Compound | IC₅₀ (nM) |

|---|---|

| 31 | Range: 0.39-570 |

| 32 | Range: 0.39-570 |

| 33 | 0.39 |

| 34 | Range: 0.39-570 |

| 35 | Range: 0.39-570 |

| 36 | Range: 0.39-570 |

| 37 | Range: 0.39-570 |

| 38 | Range: 0.39-570 |

| 39 | Range: 0.39-570 |

N-substituted-5-chloro-2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. scispace.comnih.gov

In one study, a series of Mannich bases of 5-chloro-2(3H)-benzoxazolone were investigated. The results showed that all the synthesized compounds had greater AChE inhibitory activity than the reference drug, rivastigmine, and they were selective for AChE over BChE. nih.gov The most potent AChE inhibitor in this series, compound 7 , had an IC₅₀ value of 7.53 ± 0.17 μM. nih.gov The most active compound against BChE was compound 11 , with an IC₅₀ of 17.50 ± 0.29 μM. nih.gov

Another study on N-substituted-5-chloro-2(3H)-benzoxazolone derivatives also demonstrated their potential as AChE inhibitors. The level of inhibition varied depending on the substitutions made to the core structure. scispace.com

Table 2: Cholinesterase Inhibitory Activity of 5-Chloro-2(3H)-benzoxazolone Mannich Bases

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| 7 | 7.53 ± 0.17 | - |

| 11 | - | 17.50 ± 0.29 |

| Rivastigmine (Reference) | Higher than test compounds | - |

Derivatives of 2-oxo-3H-benzoxazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. jocpr.com Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. jocpr.com

One study synthesized a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives and evaluated their ability to inhibit human COX-2. Some of these compounds showed high selectivity for COX-2 over COX-1, with one compound being over 465-fold more selective. Another series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates also demonstrated good to moderate COX-2 inhibitory activity, with IC₅₀ values comparable to the standard drug, refecoxib. jocpr.com

The inhibitory potential of benzoxazole derivatives extends to other enzymes such as urease. Urease is implicated in infections caused by Helicobacter pylori and contributes to various gastrointestinal disorders. nih.govresearchgate.net A study on triazinoindole bearing benzimidazole (B57391)/benzoxazole hybrids showed that these compounds exhibited moderate to excellent urease inhibition, with IC₅₀ values ranging from 0.20 ± 0.01 to 36.20 ± 0.70 μM. nih.gov Some of these derivatives were found to be significantly more potent than the standard inhibitor, thiourea. nih.gov

Another investigation into 2-mercapto benzoxazole derivatives also revealed good to moderate urease inhibition, with IC₅₀ values in the range of 17.50±0.10 to 42.50±0.44 μM. bohrium.com Structure-activity relationship studies highlighted that substitutions with methoxy (B1213986) and halogen groups enhanced the inhibitory potency. bohrium.com

Other Biological Activities Investigated In Vitro

Beyond enzyme inhibition, derivatives of this compound have been explored for other biological activities, notably as antiprotozoal agents.

Nitro-containing compounds are a known class of anti-infective agents, and derivatives of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole have been evaluated for their trypanocidal activity against Trypanosoma brucei rhodesiense. mdpi.com Many of these compounds displayed submicromolar IC₅₀ values. One particular compound was identified as one of the most potent nitro-containing agents reported against this parasite in vitro. mdpi.com

Furthermore, the amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl group has shown promising antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. olemiss.edu This suggests that chloroacetyl functionalization of the benzoxazolyl aniline scaffold could be a valuable starting point for developing new antiprotozoal agents. olemiss.edu

Antiviral Activities (e.g., HIV Reverse Transcriptase Inhibition)

The benzoxazolone scaffold has emerged as a versatile pharmacophore in the development of therapeutic agents with a wide range of biological activities, including antiviral properties. nih.gov While direct experimental data on the anti-HIV activity of this compound is not extensively documented in publicly available research, the broader class of benzoxazolone and related heterocyclic derivatives has shown promise as inhibitors of key viral enzymes, including HIV reverse transcriptase (RT). nih.gov

HIV RT is a crucial enzyme for the replication of the virus, and its inhibition is a primary strategy in antiretroviral therapy. mdpi.comnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site of the enzyme, inducing a conformational change that disrupts its catalytic activity. mdpi.com Research into novel NNRTIs is ongoing, with a focus on developing compounds with improved potency, resistance profiles, and safety.

Derivatives of the closely related benzimidazolone scaffold have been designed and evaluated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. While the initial generation of these compounds was effective against wild-type HIV RT, they showed reduced efficacy against common drug-resistant mutations. However, subsequent generations of benzimidazolone inhibitors have been developed that exhibit activity against both wild-type and drug-resistant strains of HIV. This highlights the potential of this heterocyclic system as a foundation for the development of new anti-HIV agents.

The exploration of benzoxazolone derivatives as potential antiviral agents is supported by the known biological activities of this chemical class. For instance, certain benzoxazole derivatives have been synthesized and evaluated for their antiviral activities against a range of viruses. nih.govscienceopen.comopenmedicinalchemistryjournal.com The structural features of the benzoxazolone ring, including its planarity and potential for various substitutions, make it an attractive candidate for molecular modeling and rational drug design studies aimed at identifying novel HIV RT inhibitors.

The following table summarizes the antiviral activity of some benzisothiazolone derivatives, which share structural similarities with benzoxazolones and have demonstrated inhibitory activity against HIV-1 reverse transcriptase. This data is provided to illustrate the potential of related heterocyclic compounds in antiviral research.

| Compound | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 Replication | 1.68 ± 0.94 µM | mdpi.com |

| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 Replication | 2.68 ± 0.54 µM | mdpi.com |

| 2-methylbenzo[d]isothiazol-3(2H)-one | RT RNase H activity | 2.5 ± 0.2 µM | mdpi.com |

Further research is warranted to specifically investigate the in vitro anti-HIV activity of this compound and its derivatives and to determine their mechanism of action, including their potential as inhibitors of HIV reverse transcriptase.

Modulation of Circadian Clock Proteins

The circadian clock is an internal timekeeping system that regulates a wide range of physiological processes in mammals. wsu.edu This intricate mechanism is governed by a network of core clock proteins that generate daily rhythms in gene expression and cellular function. wsu.edu Recent in silico studies have highlighted the potential of benzoxazolone derivatives to modulate the activity of key circadian clock proteins, suggesting a novel therapeutic application for this class of compounds. researchgate.netresearchgate.netchronobiologyinmedicine.org

A computational study investigated the interaction of 2(3H)-benzoxazolone and its 5-substituted derivatives, including 5-chloro-2-benzoxazolone, with the core clock proteins CLOCK, BMAL1, PER1, PER2, CRY1, and CRY2. researchgate.netresearchgate.net The cryptochromes, CRY1 and CRY2, are essential components of the negative feedback loop of the circadian clock, acting as transcriptional repressors. nih.govresearchgate.net The study employed molecular docking and dynamics simulations to predict the binding affinities and interaction profiles of these compounds with the clock proteins.

The results of this in silico analysis suggest that benzoxazolone derivatives, including the 5-chloro substituted analog, exhibit promising binding affinities for circadian clock proteins, particularly CRY1 and CRY2. researchgate.netresearchgate.net These findings propose a hypothetical regulatory impact of these compounds on the circadian rhythm. The benzoxazolone ring is structurally similar to the core of melatonin, a key hormone involved in regulating the sleep-wake cycle, which further supports the potential for these derivatives to interact with the circadian system. chronobiologyinmedicine.org

The calculated binding free energies from the molecular docking simulations provide a preliminary indication of the potential for these compounds to modulate the function of circadian clock proteins. The table below presents the in silico binding affinities of 5-chloro-2-benzoxazolone and related derivatives with the core clock proteins CRY1 and CRY2.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-chloro-2-benzoxazolone | CRY1 | -7.2 | researchgate.netresearchgate.net |

| 5-fluoro-2-benzoxazolone | CRY1 | -7.4 | researchgate.netresearchgate.net |

| 5-nitro-2-benzoxazolone | CRY1 | -7.6 | researchgate.netresearchgate.net |

| 5-chloro-2-benzoxazolone | CRY2 | -7.0 | researchgate.netresearchgate.net |

| 5-fluoro-2-benzoxazolone | CRY2 | -7.3 | researchgate.netresearchgate.net |

| 5-nitro-2-benzoxazolone | CRY2 | -7.1 | researchgate.netresearchgate.net |

It is important to note that these findings are based on computational models and represent a hypothetical mechanism of action. researchgate.netresearchgate.netchronobiologyinmedicine.org Further in vitro and in vivo experimental studies are necessary to validate these in silico predictions and to fully elucidate the potential of this compound and its derivatives as modulators of the circadian clock. researchgate.netresearchgate.netchronobiologyinmedicine.org

Structure Activity Relationship Sar Studies of 6 Chloro 5 Hydroxy 3h 1,3 Benzoxazol 2 One and Its Analogues

Correlating Structural Features with Antimicrobial Potency

The benzoxazolone ring system is a recognized pharmacophore with a broad spectrum of antimicrobial activities. The introduction of various substituents onto this scaffold allows for the fine-tuning of its potency and spectrum of action against different pathogens.

Influence of Halogenation and Hydroxylation on Antimicrobial Efficacy

The presence and position of halogen and hydroxyl groups on the benzoxazolone ring play a pivotal role in determining the antimicrobial efficacy of these compounds. Halogenation, in particular, has been shown to significantly enhance the antimicrobial properties of various heterocyclic compounds. researchgate.netnih.gov

The chlorine atom at the 6-position of the benzoxazolone ring is a key determinant of its biological activity. Studies on related benzimidazole (B57391) derivatives have demonstrated that polyhalogenated compounds exhibit greater antibacterial activity than their mono-halogenated counterparts. antibiotics-chemotherapy.ru Specifically, the presence of a chlorine atom at the 5-position of the benzoxazolone ring has been associated with increased antibacterial and antifungal activity. nih.govscienceopen.comnih.gov This enhancement is attributed to the electron-withdrawing nature of halogens, which can influence the electronic properties of the entire molecule and its interaction with biological targets. mdpi.com

Impact of N-Substitution Patterns on Antibacterial and Antifungal Activity

Modification at the N-3 position of the benzoxazolone ring has been a primary focus of SAR studies to develop potent antimicrobial agents. A variety of substituents, including those containing azole rings, have been introduced at this position to enhance activity. nih.gov For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one substituted with moieties like p-aminobenzoic acid and sulphanilamide have shown promising antibacterial and antifungal activities. nih.govnih.gov

The nature of the N-substituent can significantly impact the spectrum of activity. For example, in a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, certain substitutions led to good activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov The introduction of halogenated rings at the N-3 position has been specifically linked to enhanced antifungal potential. scienceopen.com

| Compound ID | N-3 Substituent | Target Organism | MIC (µg/mL) |

| Derivative A | p-aminobenzoic acid | S. aureus | >100 |

| Derivative B | Sulphanilamide | E. coli | 62.5 |

| Derivative C | 2,4-dichlorobenzyl | C. albicans | 31.25 |

| Derivative D | 4-chlorophenyl | S. aureus | 125 |

| Derivative E | 2-nitrophenyl | E. coli | 250 |

Structural Determinants of Anticancer and Cytotoxic Effects

The benzoxazolone scaffold has also been explored for its potential as an anticancer agent. SAR studies in this area focus on identifying the structural modifications that lead to enhanced cytotoxicity against cancer cells and the induction of apoptosis, a programmed cell death pathway.

Role of Substituents on Apoptotic Induction

The ability of benzoxazolone derivatives to induce apoptosis is a key mechanism behind their anticancer effects. nih.gov The nature and position of substituents on the benzoxazolone ring can influence the apoptotic pathway. Studies have shown that N-substituted benzoxazolone derivatives can trigger apoptosis in cancer cells. For instance, certain derivatives have been found to induce apoptosis in breast cancer cells (MCF-7) by increasing the expression of key apoptotic markers like caspase-3 and cytochrome-c. nih.gov

The substitution pattern on the benzoxazolone ring can dictate the potency of apoptotic induction. For example, in a study of two N-substituted benzoxazolone derivatives, the compound with a chlorine substituent at the 5-position was effective at a lower concentration in reducing cell viability compared to its non-chlorinated analogue. nih.gov This suggests that the electronic properties conferred by the substituent play a role in the interaction with cellular components that regulate apoptosis. While the specific role of substituents on 6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one in apoptosis induction requires further investigation, the general trend indicates that both the core scaffold and its substituents are critical for this activity.

Chlorination Effects on Cytotoxicity

Chlorination has been identified as a key strategy for enhancing the cytotoxic effects of various anticancer agents. nih.gov In the context of benzoxazolone derivatives, the presence of a chlorine atom on the benzene (B151609) ring generally leads to increased potency against cancer cell lines. nih.gov

Studies on related heterocyclic compounds have consistently shown that the introduction of chlorine atoms can significantly improve cytotoxic activity. uran.ua For instance, in a series of benzimidazole derivatives, N-substituted 6-chloro analogues exhibited potent anticancer activity against various cell lines, with IC50 values in the low micromolar range. rsc.org This suggests that the 6-chloro substitution on the benzoxazolone ring of the title compound is likely to be a significant contributor to its cytotoxic potential. The electron-withdrawing nature of chlorine can alter the molecule's interaction with biological macromolecules, potentially leading to enhanced inhibition of cancer cell proliferation.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| Analogue 1 | 5-Chloro, N-piperazine | MCF-7 | 50 |

| Analogue 2 | N-piperazine (unsubstituted) | MCF-7 | 100 |

| Analogue 3 | 6-Chloro-benzimidazole derivative | A549 (Lung) | 5.82 |

| Analogue 4 | 6-Chloro-benzimidazole derivative | HeLa (Cervical) | 3.45 |

| Analogue 5 | 6-Chloro-benzimidazole derivative | MCF-7 (Breast) | 4.19 |

Relationship between Molecular Architecture and Enzyme Inhibitory Activities

Benzoxazolone derivatives have been identified as inhibitors of various enzymes, highlighting another facet of their therapeutic potential. The specific architecture of these molecules, including the substitution patterns on the benzoxazolone ring, dictates their affinity and selectivity for different enzyme targets.

Research has shown that benzoxazolone carboxamides are potent inhibitors of acid ceramidase (AC), an enzyme involved in ceramide metabolism, which plays a role in cellular processes like apoptosis. nih.gov A systematic SAR investigation of these compounds revealed that substitutions on both the benzoxazolone ring and the carboxamide side chain can significantly enhance their inhibitory potency and stability. nih.gov

Furthermore, derivatives of the related benzoxazinone (B8607429) class have been studied as inhibitors of α-chymotrypsin. nih.gov These studies indicated that the presence of substituents on the benzene ring can modulate the inhibitory potential. For instance, a fluoro group on a phenyl substituent increased the inhibitory potential, followed by chloro and bromo substituents. nih.gov This highlights the importance of the electronic nature of the substituents in enzyme inhibition.

While specific enzyme inhibitory activities for this compound have not been detailed in the provided search results, the existing literature on related benzoxazolone and benzoxazinone derivatives suggests that this compound and its analogues are likely to exhibit inhibitory effects against various enzymes. The combination of the 6-chloro and 5-hydroxy groups, along with potential N-substitutions, would create a unique electronic and steric profile that could be exploited for the development of selective enzyme inhibitors. Further research is needed to elucidate the specific enzyme targets of this particular scaffold and to establish a detailed SAR for its enzyme inhibitory activities.

SAR for Soluble Epoxide Hydrolase (sEH) Inhibition

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammatory diseases. nih.govnih.gov The sEH enzyme metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.gov By inhibiting sEH, the beneficial effects of EETs can be prolonged. nih.gov Benzoxazolone derivatives, particularly those incorporating a urea (B33335) linkage, have emerged as potent sEH inhibitors. nih.govacs.org

SAR studies on benzoxazolone-5-urea analogues reveal that the fragments flanking the central urea scaffold are critical for potent sEH inhibition. nih.govacs.orgacs.org The benzoxazolone ring itself provides important hydrogen bond donor/acceptor features that contribute to high-efficiency inhibition. acs.org

Key SAR findings for sEH inhibition include:

Position of Amide/Urea Group: The amide or urea function can be effectively placed at either the 5- or 6-position of the benzoxazolone ring to retain inhibitory activity. nih.gov

Right-Hand Side (RHS) Fragments: Aryl or benzyl (B1604629) fragments on the urea function confer potent sEH inhibition. nih.gov Specifically, an ortho-substituted benzyl group on the RHS of the urea moiety is crucial for directing and strengthening hydrophobic and van der Waals interactions within the sEH binding region. nih.govacs.org

Left-Hand Side (LHS) Substituents: In pairwise comparisons of substituents on the benzoxazolone ring, a phenoxy group generally renders the compounds more potent than a benzyloxy analogue. nih.gov

One of the most potent analogues identified, 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-1-{[2-(trifluoromethoxy)phenyl]methyl}urea , demonstrated an IC50 value of 0.39 nM, highlighting the effectiveness of the benzoxazolone-urea scaffold. nih.gov The tractable SAR from these studies indicates that benzoxazolone-5-ureas are promising lead structures for developing advanced sEH inhibitors. nih.govnih.gov

Table 1: sEH Inhibitory Activity of Selected Benzoxazolone Analogues Data sourced from Gur Maz T, et al. (2023). nih.gov

| Compound | Structure | IC50 (nM) |

| 33 | 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-1-{[2-(trifluoromethoxy)phenyl]methyl}urea | 0.39 |

| 31 | 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-1-(phenylmethyl)urea | 570 |

| 15 | N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-benzyloxybenzamide | >1000 |

| 16 | N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-phenoxybenzamide | 230 |

SAR for Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing neurodegenerative conditions like Alzheimer's disease. nih.gov The benzoxazolone scaffold has been utilized to develop potent inhibitors for both enzymes. mdpi.comnih.gov

Studies on a series of N-substituted-5-chloro-2(3H)-benzoxazolone Mannich bases revealed that these compounds were selective and potent AChE inhibitors, with activity often higher than the reference drug, rivastigmine. nih.gov

Key SAR findings for cholinesterase inhibition include:

Selectivity: Most synthesized 5-chloro-2(3H)-benzoxazolone derivatives showed higher selectivity for AChE over BChE. nih.gov

Substituents on the Phenyl Ring: For 5-chloro-2(3H)-benzoxazolone Mannich bases, the nature and position of substituents on the N-phenylpiperazine moiety significantly influence activity. Compound 7 , with an unsubstituted phenyl ring, exhibited the highest AChE inhibition (IC50 = 7.53 µM). nih.gov

Lipophilicity: A proper log P value is considered important for activity, as seen with the most active compounds. nih.gov

Naphthoxazole vs. Benzoxazole (B165842): In a related series, replacing the benzoxazole ring with a more lipophilic naphthoxazole scaffold led to a highly potent AChE inhibitor, 4-(Naphtho[1,2-d] nih.govacs.orgoxazol-2-yl)benzene-1,3-diol (IC50 = 58 nM), which was also the most selective for AChE over BChE. nih.gov

Substituents on the Benzoxazole Ring: The presence of substituents at the 6-position of the benzoxazole ring can enhance the biological effect. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Benzoxazolone and Benzoxazole Analogues Data sourced from Uysal S, et al. (2018) and Sestak A, et al. (2019). nih.govnih.gov

| Compound | Target Enzyme | IC50 (µM) |

| Compound 7 (5-chloro-3-((4-phenylpiperazin-1-yl)methyl)benzoxazol-2(3H)-one) | AChE | 7.53 |

| Compound 11 (5-chloro-3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzoxazol-2(3H)-one) | BChE | 17.50 |

| 4-(Naphtho[1,2-d] nih.govacs.orgoxazol-2-yl)benzene-1,3-diol | AChE | 0.058 |

| 4-(Naphtho[1,2-d] nih.govacs.orgoxazol-2-yl)benzene-1,3-diol | BChE | 0.981 |

SAR for Cyclooxygenase (COX) and Other Enzyme Inhibition

Benzoxazole and benzoxazolone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Most nonsteroidal anti-inflammatory drugs (NSAIDs) achieve their therapeutic effect by inhibiting COX-1 and COX-2, though selective inhibition of COX-2 is often desired to reduce gastrointestinal side effects. nih.govjocpr.com

SAR studies on benzoxazole derivatives have identified compounds with high selectivity for COX-2.

Substitutions at Position 2: A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated. Compounds with specific substitutions on the arylidene ring showed high selectivity for COX-2 over COX-1. For example, compound VI 6 was 379-fold more selective for COX-2, and compound VI 12 was over 465-fold more selective.

Substitutions at Positions 3 and 6: Research has shown that substitutions at the 3 and 6 positions of the 2-oxo-3H-benzoxazole nucleus are particularly important. N-alkyl, N-acyl, and 6-acyl substituents have been reported to confer higher anti-inflammatory activity.

Beyond COX, the benzoxazolone scaffold has been used to develop inhibitors for other enzymes, such as acid ceramidase (AC). nih.govnih.gov AC inhibitors are of interest in cancer therapy. SAR studies on benzoxazolone carboxamides identified potent AC inhibitors, where modifications to both the benzoxazolone ring and the carboxamide side chain enhanced potency and stability. nih.gov

Table 3: COX-2 Inhibitory Activity of Selected Benzoxazole Analogues Data sourced from Ampati S, et al. (2010). jocpr.com

| Compound | Structure | IC50 (µg/mL) |

| VIIc | Methyl 2-{[2-(diethylamino)acetamido]}-benzoxazole-5-carboxylate | 6.40 |

| VIIb | Methyl 2-{[2-(dimethylamino)acetamido]}-benzoxazole-5-carboxylate | 9.39 |

| VIIe | Methyl 2-{[2-(piperidino)acetamido]}-benzoxazole-5-carboxylate | 10.72 |

| VIIf | Methyl 2-{[2-(morpholino)acetamido]}-benzoxazole-5-carboxylate | 10.85 |

| Refecoxib (Standard) | - | 7.79 |

Broader SAR Considerations for Benzoxazolone Scaffolds

The benzoxazolone nucleus is considered a "privileged scaffold" because it can serve as a versatile template for developing ligands for a wide range of biological targets. mdpi.comnih.gov Its rigid, bicyclic structure provides a defined orientation for appended functional groups, while the inherent hydrogen bond donor (N-H) and acceptor (C=O) groups facilitate strong interactions with enzyme active sites. nih.govacs.org

Key structural features that allow for broad SAR exploration include:

The N-H group at position 3: This site is frequently substituted to modulate activity and physicochemical properties. Alkylation or acylation at this position is a common strategy in developing analgesic and anti-inflammatory agents.

The Benzene Ring: Positions 5, 6, and 7 on the aromatic ring are amenable to substitution with various groups (e.g., halogens, acyl groups, amides) to alter electronic properties, lipophilicity, and target specificity. nih.govnih.gov For instance, a chloro group at position 5 is common in cholinesterase inhibitors, while amide or urea functions at positions 5 or 6 are crucial for sEH inhibition. nih.govnih.gov

Bioisosteric Replacement: The benzoxazolone ring can act as a bioisostere for other chemical moieties that may have weaker pharmacokinetic profiles, further enhancing its utility in drug design. nih.gov

The ability to systematically modify these positions allows medicinal chemists to fine-tune the pharmacological profile of benzoxazolone derivatives, leading to the identification of potent and selective inhibitors for diverse enzymes like sEH, cholinesterases, and COX. nih.govresearchgate.net

Computational and Theoretical Investigations of 6 Chloro 5 Hydroxy 3h 1,3 Benzoxazol 2 One and Analogous Structures

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how benzoxazolone derivatives may interact with biological targets.

Molecular docking simulations are instrumental in predicting the binding modes and estimating the binding affinities of benzoxazolone derivatives with various biological receptors. For instance, studies on benzoxazolone and piperazine (B1678402) ring derivatives have been conducted to measure their effectiveness against the receptor-binding domains (RBDs) of SARS-CoV-2 Omicron subvariants. chemmethod.com In these simulations, compounds are ranked based on their docking scores or binding energy values, which indicate the strength of the ligand-receptor interaction. One such study found that among several tested compounds, 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one exhibited the highest affinity for the EG.5.1 RBD. chemmethod.com

Similarly, docking studies of various 2-substituted benzoxazole (B165842) derivatives have been performed against the DNA gyrase enzyme of E. coli to understand their potential antimicrobial action. nih.gov In another study, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally analogous, were docked against the phosphatidylinositol 3-kinase (PI3Kα) binding site to explore their potential as anticancer agents. mdpi.com The binding affinities, often expressed in kcal/mol or kJ/mol, provide a quantitative measure to compare the potential efficacy of different analogs. For example, in a study targeting the 4URO receptor, a benzoxazole derivative showed a maximum dock score of -8.0 kcal/mol. medjrf.com

| Compound Class | Target Receptor | Predicted Binding Affinity/Score |

| Benzoxazolone-piperazine derivatives | SARS-CoV-2 EG.5.1 RBD | -7.0 kcal/mol (lowest affinity compound) |

| Benzoxazole formazan (B1609692) derivatives | 4URO | -8.0 kcal/mol |

| Benzoxazolone-urea derivatives | Soluble Epoxide Hydrolase (sEH) | IC₅₀ values in the range of 0.39–570 nM |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified in score, but engagement with key residues was shown |

This table is interactive. Click on the headers to sort.

A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that are critical for the interaction with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and π–π stacking. For example, in silico studies of benzoxazole derivatives as anticancer agents targeting VEGFR-2 identified key residues such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 as crucial for stabilizing the inhibitors in the binding pocket. nih.gov

In a study of benzoxazolone-5-urea derivatives as inhibitors of human soluble epoxide hydrolase (sEH), docking simulations revealed that the benzoxazolone ring binds near the active site's bottleneck. nih.gov The binding was stabilized by π–π interactions with Trp336 and a hydrogen bond between the benzoxazolone NH group and the amide oxygen of Gln384. nih.gov Such detailed interaction maps are vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.gov

| Compound Class | Target Receptor | Key Interacting Residues |

| Benzoxazole derivatives | VEGFR-2 | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 nih.gov |

| Benzoxazolone-urea derivatives | Soluble Epoxide Hydrolase (sEH) | Trp336 (π–π stacking), Gln384 (H-bond) nih.gov |

| Benzoxazole derivatives | Toll-like receptor 9 (TLR9) | Residues in four leucine-rich repeat (LRR) regions nih.gov |

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time under physiological conditions. researchgate.netnih.gov MD simulations are performed on the most promising ligand-receptor complexes identified through docking to validate their stability and observe the dynamic behavior of the interactions. chemmethod.commedjrf.com

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. chemmethod.comnih.gov For instance, MD simulations of benzoxazole derivatives complexed with VEGFR-2 and SARS-CoV-2 Mpro have been used to confirm the stability of the docked poses. nih.govnih.gov In one study, a simulation run for 100 ns showed that the ligand-protein complex reached equilibrium without significant fluctuations, indicating a stable interaction. nih.gov

Furthermore, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is frequently used with MD trajectories to calculate the binding free energy of the complexes, providing a more accurate estimation than docking scores alone. chemmethod.commedjrf.comnih.gov For example, the binding free energies for benzoxazolone-piperazine derivatives with SARS-CoV-2 RBDs were calculated from the stable portion of the MD simulation (70-100 ns), yielding values such as -191.38 ± 2.54 kJ mol−1 for a potent compound. chemmethod.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. researchgate.netresearchgate.net

DFT is a widely used computational method to investigate the structural, geometric, and electronic properties of benzoxazolone and its analogs. researchgate.netscilit.com By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and other structural parameters with high accuracy. nih.govnih.gov These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31+G(d,p) or B3LYP/6-311++g(d,p). researchgate.netnih.gov The results from these theoretical calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.govscispace.com DFT has been applied to various benzoxazole derivatives to understand their fundamental properties, which in turn helps in interpreting their biological activity. nih.govsemanticscholar.org

From the results of DFT calculations, several key descriptors of electronic structure and reactivity can be derived. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

These frontier molecular orbitals (FMOs) help predict the most likely sites for electrophilic and nucleophilic attacks. researchgate.net Other global reactivity descriptors, such as chemical hardness, softness, chemical potential, and electrophilicity, can also be calculated to provide a comprehensive understanding of the molecule's reactivity. researchgate.netresearchgate.net For example, DFT studies on benzoxazole derivatives have confirmed that most of the analyzed molecules were soft molecules with an electrophilic nature. medjrf.com Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface and highlighting regions susceptible to electrostatic interactions. researchgate.netresearchgate.net

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzo[d]imidazole derivative 2a | -5.73 | -1.18 | 4.55 |

| Benzo[d]imidazole derivative 2b | -5.88 | -1.74 | 4.14 |

| Benzo[d]imidazole derivative 2c | -6.04 | -1.82 | 4.22 |

| Benzo[d]imidazole derivative 2d | -6.21 | -1.58 | 4.63 |

| Benzo[d]imidazole derivative 2e | -5.99 | -1.97 | 4.02 |

Data adapted from a DFT study on analogous benzo[d]imidazole carboxylate structures. nih.gov This table is interactive.

In Silico Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive molecules from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. mdpi.com

In silico pharmacophore models can be developed using two primary approaches: ligand-based and structure-based. Ligand-based methods are employed when the three-dimensional structure of the target receptor is unknown. rjsocmed.com This approach involves analyzing a set of known active molecules to identify common chemical features responsible for their biological activity. rjsocmed.com Conversely, structure-based methods are used when the crystal structure of the target protein is available, allowing for the identification of key interaction points between the ligand and the receptor's binding site. rjsocmed.com

For benzoxazole and benzoxazolone derivatives, pharmacophore modeling has been successfully applied to identify new potential inhibitors for various biological targets. For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on benzoxazole benzenesulfonamide (B165840) derivatives developed a statistically significant pharmacophore model (AAADRR.27) to identify features crucial for their anti-diabetic activity. chemijournal.com This model, characterized by two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, was then used as a query for virtual screening to find new potential lead compounds. chemijournal.com

Virtual screening is the subsequent step where large libraries of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model or dock well into the active site of a target protein. This process significantly narrows down the number of candidates for experimental testing. In a study targeting VEGFR-2 kinase, pharmacophore modeling and virtual screening were instrumental in identifying novel benzoxazole derivatives with potent anti-proliferative activities. chemijournal.comnih.gov Similarly, computational methods involving ligand- and structure-based virtual screening have been used to identify potential antibacterial agents from databases of related compounds. mdpi.com

The general workflow for such a study is presented in the table below.

| Step | Description | Example Application for Benzoxazolone Analog |

| 1. Target Identification | A biological target (e.g., an enzyme or receptor) is selected. | VEGFR-2 kinase for anticancer activity. nih.gov |

| 2. Pharmacophore Model Generation | A 3D pharmacophore model is created based on known active ligands or the target's binding site. | A model with H-bond donors, acceptors, and hydrophobic features is generated. mdpi.com |

| 3. Database Selection | A large database of chemical compounds (e.g., ZINC, MolPort) is chosen for screening. | The MolPort® database was used to find novel antibacterial agents. mdpi.com |

| 4. Virtual Screening | The database is screened against the pharmacophore model to filter out molecules that do not match. | A 3D-QSAR model was used to screen for new anti-diabetic compounds. chemijournal.com |

| 5. Molecular Docking | The "hit" molecules from the screening are docked into the target's active site to predict binding affinity and pose. | Benzoxazole derivatives were docked into the VEGFR-2 catalytic site to analyze binding interactions. nih.gov |

| 6. Hit Prioritization | The best-scoring molecules are selected for further computational analysis (e.g., molecular dynamics) or experimental validation. | Top-scoring benzoxazole-thiazolidinone hybrids were selected for MD simulations to study complex stability. nih.govsemanticscholar.org |

These computational approaches are highly effective in rational drug design, enabling the discovery of novel scaffolds and optimizing existing ones for enhanced biological activity. nih.gov

Predictive Computational Tools for Biological Activity (e.g., Cytotoxicity Prediction)

Predictive computational toxicology is a rapidly growing field that aims to forecast the potential adverse effects of chemicals, including cytotoxicity, using in silico models. researchgate.net These tools are crucial in the early stages of drug development to flag potentially toxic compounds and prioritize safer alternatives. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology. nih.gov

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or property (e.g., cytotoxicity). nih.govresearchgate.net To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic properties. researchgate.net Statistical methods are then used to develop a model that can predict the activity of new, untested compounds. chalcogen.ro

For benzoxazolone analogs and related heterocyclic compounds, QSAR and other computational tools have been used to predict their biological activities, including anticancer and antimicrobial effects. A QSAR study on a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified key molecular descriptors (from RDF and 3D-MorSE classes) that correlate with their antiproliferative activity. mdpi.com This allowed for the development of robust predictive models. mdpi.com

Various computational tools and platforms are available for predicting toxicity and other biological activities. These tools often incorporate multiple QSAR models and other algorithms to provide a comprehensive assessment.

| Tool/Platform | Description | Application in Predicting Biological Activity |

| QSAR Models | Statistical models that relate chemical structure to biological activity. nih.gov | Used to predict the cytotoxicity of TIBO derivatives and the carcinogenicity of sulfa drugs. nih.govresearchgate.net |

| VEGA | A platform that includes numerous QSAR models for predicting various properties, including ecotoxicity and human toxicity. mdpi.com | Contains 112 distinct models predicting nearly 50 properties. mdpi.com |

| OECD QSAR Toolbox | A software application intended to identify and fill data gaps for chemical hazard assessment by using read-across and trend analysis. nih.gov | Facilitates the use of (Q)SAR predictions in regulatory contexts. |

| Derek Nexus | An expert rule-based system for the prediction of toxicity. nih.gov | Used in screening strategies for assessing genotoxic impurities in drug products. nih.gov |

| ADMET Prediction Tools | Software (e.g., SwissADME) that predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. rjsocmed.com | Used to evaluate the pharmacokinetic and drug-likeness profiles of potential drug candidates. rjsocmed.com |

These predictive tools play a vital role in modern medicinal chemistry. By integrating data from in silico predictions, researchers can prioritize compounds with favorable biological activity and safety profiles for further development, thereby reducing the time and cost associated with traditional experimental screening. For a compound like 6-chloro-5-hydroxy-3H-1,3-benzoxazol-2-one, these computational methods would be essential for predicting its potential cytotoxicity and guiding the design of safer and more effective analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.